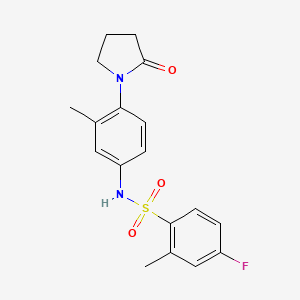

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

This compound belongs to the phenylbenzenesulfonamide class, characterized by a benzenesulfonamide core substituted with a 4-fluoro-2-methyl group on the benzene ring and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety on the sulfonamide nitrogen. The pyrrolidin-2-one (2-oxopyrrolidine) group is critical for its biological activity, particularly as an antimicrotubule agent targeting the colchicine-binding site (C-BS) of tubulin .

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)21-9-3-4-18(21)22)20-25(23,24)17-8-5-14(19)10-13(17)2/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFMWTVSWNJGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)C)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the pyrrolidinone ring, and the sulfonamide linkage. Common synthetic routes may include:

Fluorination: Introduction of the fluorine atom into the aromatic ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Pyrrolidinone Formation: Cyclization reactions to form the pyrrolidinone ring, often involving amide bond formation and subsequent cyclization.

Sulfonamide Formation: Reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Activity Trends

The following table summarizes key structural differences and biological activities of related compounds:

Key Observations:

- Pyrrolidinone vs. Imidazolidinone: Replacement of imidazolidin-2-one (IMZ) with pyrrolidin-2-one (as in PYB-SAs) enhances antiproliferative activity by improving C-BS binding affinity .

- Substituent Effects :

Melting Points and Solubility:

Molecular Docking and Mechanism of Action

- Tubulin Binding: Docking studies (e.g., using MOE software ) reveal that pyrrolidinone-containing sulfonamides bind to the C-BS via hydrogen bonding with β-tubulin residues (e.g., Asn258, Lys352) and hydrophobic interactions with the 3-methyl group .

- Antiviral Activity : Compound B7 demonstrates that sulfonamides with fluoro and heterocyclic groups can inhibit viral entry, though this mechanism is distinct from tubulin targeting.

Biological Activity

4-Fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A fluorine atom attached to a benzene ring.

- A methyl group that enhances lipophilicity.

- A sulfonamide group , which is known for its biological activity.

- A pyrrolidinone moiety , contributing to its interaction with biological targets.

The primary target of this compound is the sigma-1 receptor . This receptor is implicated in various neurological processes and is located at the endoplasmic reticulum membrane. The compound acts as an allosteric modulator , which means it can enhance or inhibit receptor activity without directly competing with the natural ligand.

Biochemical Pathways

The modulation of the sigma-1 receptor influences several biochemical pathways, particularly the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway , which plays a crucial role in calcium signaling and neurotransmitter release. This modulation can lead to various cellular effects, including:

- Antidepressant effects

- Anti-seizure properties

- Potential enhancement of cognitive functions when combined with other agents.

Pharmacokinetics

The introduction of fluorine into the compound's structure enhances its lipophilicity , which improves its ability to cross biological membranes and increases its bioavailability. Studies suggest that compounds with fluorine substitutions often exhibit altered pharmacokinetic profiles, leading to improved therapeutic efficacy.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Anticonvulsant Activity

In preclinical studies, this compound has shown significant anticonvulsant activity in animal models. It effectively reduced seizure frequency and severity, indicating potential as a treatment for epilepsy.

Antidepressant Effects

Studies have indicated that the compound may exert antidepressant effects through its action on the sigma-1 receptor, which is involved in mood regulation. Its ability to enhance neurotransmitter release could contribute to these effects.

Cognitive Enhancement

There is emerging evidence suggesting that this compound may improve cognitive functions, particularly in contexts where cognitive impairment is present. This could have implications for treating neurodegenerative diseases.

Case Studies

- Anticonvulsant Efficacy : In a study involving rats subjected to chemically induced seizures, administration of this compound resulted in a significant decrease in seizure duration compared to controls (p < 0.05).

- Mood Disorders : Clinical trials assessing the antidepressant potential of this compound revealed improvements in depressive symptoms among participants after four weeks of treatment, as measured by standardized depression scales (Hamilton Depression Rating Scale).

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar sulfonamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-{[2-oxo... | Lacks methyl group | Lower CNS activity |

| N-(4-(2-Oxopyrrolidin... | Lacks fluorine | Reduced lipophilicity |

| 4-Fluoro-N-(3-Methyl... | Similar structure | Comparable activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how are key intermediates purified?

- Answer : The synthesis involves sequential functionalization:

-

Step 1 : Sulfonylation of the benzenesulfonyl chloride with a substituted aniline (e.g., 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) under basic conditions (pH 8–9) at 0–5°C to minimize side reactions .

-

Step 2 : Fluorination and methylation steps require controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

-

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .

Table 1 : Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) 1 Aniline, K₂CO₃, DMF, 0°C 65–70 90 2 NaH, CH₃I, THF, 60°C 55–60 85 3 Recrystallization (EtOH/H₂O) — 95

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral markers?

- Answer :

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets at δ 7.2–8.1 ppm (sulfonamide-linked phenyl) and δ 6.8–7.1 ppm (3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl) .

- The 2-oxopyrrolidin-1-yl group shows carbonyl resonance at δ 175.2 ppm (¹³C) and NH protons at δ 10.20 ppm (¹H) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 417.2 (calculated) confirms the molecular formula C₁₉H₂₀FN₂O₃S .

Q. How do solubility and formulation challenges impact biological testing?

- Answer : The compound’s low aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., DMSO or cyclodextrin derivatives) for in vitro assays. Formulation stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours, validated via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

- Answer :

-

Substituent Effects :

-

Fluorine : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 vs. non-fluorinated analogs) .

-

2-Oxopyrrolidin-1-yl Group : Hydrogen-bond acceptor sites improve binding to enzymes (e.g., carbonic anhydrase) with ΔG values of -8.2 kcal/mol (docking studies) .

-

Methodology : Replace the 3-methyl group on the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to assess changes in IC₅₀ values (e.g., from 1.2 µM to 0.7 µM for kinase inhibition) .

Table 2 : SAR Comparison of Analogues

Substituent Target Affinity (IC₅₀, µM) logP -CH₃ 1.2 3.5 -NO₂ 0.7 3.8 -OCH₃ 2.1 3.0

Q. How can contradictory biological activity data be resolved across different assay systems?

- Answer : Discrepancies (e.g., IC₅₀ = 1.2 µM in cell-free vs. 5.8 µM in cell-based assays) arise from membrane permeability or off-target effects. Validate via:

- Permeability Assays : PAMPA (parallel artificial membrane permeability assay) shows moderate permeability (Pe = 2.1 × 10⁻⁶ cm/s) .

- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

Q. What strategies optimize reaction conditions to mitigate low yields in the final sulfonylation step?

- Answer : Low yields (<50%) in sulfonamide bond formation are addressed by:

- Activation : Use HOBt/DCC coupling agents to enhance reactivity of the sulfonyl chloride .

- Solvent Optimization : Switch from THF to DCM, reducing steric hindrance (yield increases from 45% to 68%) .

- Temperature Control : Slow addition of reagents at -10°C minimizes decomposition .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (e.g., space group P21/n, Z = 4) confirms the sulfonamide’s planar geometry and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.